4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1)
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Overview
Description
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) is a chemical compound with the molecular formula C17H15ClN2O5S. This compound is known for its unique structure, which includes a quinolinone core, a chloro substituent, and a sulfooxime group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) typically involves multiple steps The starting material is usually a quinolinone derivative, which undergoes chlorination to introduce the chloro substituentThe final step involves the formation of the sulfooxime group, which is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base, followed by the addition of potassium salt to form the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfooxime group can be oxidized to form sulfone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfooxime group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent and quinolinone core also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar compounds to 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) include other quinolinone derivatives with different substituents. For example:
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-: Lacks the sulfooxime group.
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfone: Contains a sulfone group instead of a sulfooxime group.
The uniqueness of 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClKN2O5S |
---|---|
Molecular Weight |
433.9 g/mol |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/b19-15-; |
InChI Key |
VNWHHEYCKWZIKQ-HVENRQQKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N/OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl.[K] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl.[K] |
Origin of Product |
United States |
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